1,1-Diphenyl-butane-1,2-diol
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Overview
Description
1,1-Diphenyl-butane-1,2-diol: is an organic compound with the molecular formula C16H18O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone with two phenyl groups attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diphenyl-butane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of benzophenone with butane-1,2-diol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1,1-diphenyl-2-butene-1,2-dione. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1-Diphenyl-butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Benzophenone derivatives.
Reduction: Diphenylbutane derivatives.
Substitution: Chlorinated diphenylbutane derivatives.
Scientific Research Applications
1,1-Diphenyl-butane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-butane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
1,2-Butanediol: A vicinal diol with similar hydroxyl groups but lacking the phenyl groups.
1,3-Diphenylbutane: A compound with phenyl groups but different hydroxyl group positions.
1,1-Diphenyl-2-butene-1,2-dione: A precursor in the synthesis of 1,1-Diphenyl-butane-1,2-diol.
Uniqueness: this compound is unique due to its specific arrangement of phenyl and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
108843-02-3 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1,1-diphenylbutane-1,2-diol |
InChI |
InChI=1S/C16H18O2/c1-2-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,17-18H,2H2,1H3 |
InChI Key |
DWBLJCMBQHQWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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